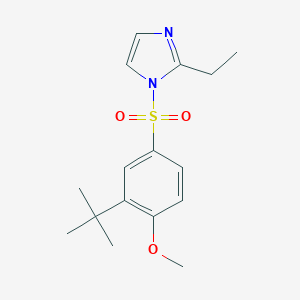

1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole

Description

Historical Context and Discovery of Imidazole Derivatives

The foundation of imidazole chemistry traces back to 1858 when German chemist Heinrich Debus first synthesized imidazole through the condensation of glyoxal, formaldehyde, and ammonia, originally naming the product glyoxaline. This seminal work established the groundwork for what would become one of the most important heterocyclic systems in medicinal chemistry. The systematic nomenclature "imidazole" was later introduced by Arthur Rudolf Hantzsch in 1887, reflecting the compound's fundamental importance in organic chemistry.

Throughout the subsequent decades, imidazole derivatives gained prominence due to their presence in essential biological molecules such as histidine and histamine. The recognition that many natural products, particularly alkaloids, contain imidazole rings led to intensive research into synthetic analogs with enhanced pharmacological properties. This research trajectory ultimately culminated in the development of numerous clinically important drugs, including antifungal agents such as ketoconazole and miconazole, as well as the groundbreaking antihistamine cimetidine.

The evolution of imidazole chemistry has been particularly marked by advances in synthetic methodology. Modern synthetic approaches have moved beyond the original Debus reaction to encompass sophisticated metal-catalyzed processes and microwave-assisted syntheses. These methodological improvements have enabled the preparation of complex substituted imidazoles with precise control over substitution patterns, facilitating the development of compounds like this compound.

The strategic importance of imidazole derivatives in pharmaceutical research stems from their unique chemical properties. Imidazole exhibits amphoteric behavior, functioning as both an acid and a base, with a calculated dipole moment of 3.61 Debye. This polarity, combined with the aromatic character arising from the sextet of π electrons, provides imidazole-containing compounds with distinctive pharmacological profiles that have proven invaluable in drug discovery efforts.

Structural Significance of Sulfonyl-Substituted Imidazoles

Sulfonyl-substituted imidazoles represent a particularly important class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse biological activities and favorable pharmacological properties. The incorporation of sulfonyl groups onto the imidazole scaffold introduces significant electronic and steric modifications that can dramatically alter the compound's biological activity profile. Research has demonstrated that sulfonyl substitution often enhances the stability and bioavailability of imidazole-containing drugs while reducing potential side effects.

The electron-withdrawing nature of the sulfonyl group significantly influences the electronic distribution within the imidazole ring system. This electronic perturbation can modulate the compound's interaction with biological targets, often leading to enhanced selectivity and potency. Studies on sulfonyl-substituted 4,5-diphenylimidazole derivatives and benzimidazole analogs have revealed that these modifications can confer anti-inflammatory properties with remarkably low cytotoxicity profiles.

From a synthetic perspective, the preparation of sulfonyl-substituted imidazoles typically involves the reaction of imidazole derivatives with sulfonyl chlorides under basic conditions. However, the presence of multiple substituents on the imidazole ring can complicate the sulfonylation process due to both electronic effects and steric hindrance. The electron-donating nature of alkyl substituents and the steric bulk they introduce can significantly reduce the reactivity of the imidazole nitrogen toward sulfonylation reactions.

Table 1: Structural Features and Their Biological Implications

| Structural Feature | Electronic Effect | Steric Effect | Biological Implication |

|---|---|---|---|

| Sulfonyl Group | Electron-withdrawing | Moderate bulk | Enhanced stability, reduced toxicity |

| tert-Butyl Group | Electron-donating | High steric bulk | Improved lipophilicity, metabolic stability |

| Methoxy Group | Electron-donating | Low steric bulk | Enhanced membrane permeability |

| Ethyl Substitution | Mild electron-donating | Moderate bulk | Modulated receptor binding |

The biological activity of sulfonyl-substituted imidazoles is often attributed to their ability to interact with various enzyme systems and receptors. Recent investigations have shown that compounds containing sulfonyl-imidazole motifs can function as effective kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The versatility of this scaffold has made it a popular choice for drug development programs targeting diverse therapeutic areas.

Role of tert-Butyl and Methoxy Groups in Bioactive Compounds

The strategic incorporation of tert-butyl and methoxy substituents in pharmaceutical compounds represents a well-established approach to optimizing drug-like properties and biological activity. The tert-butyl group, despite its simple structure, possesses unique properties that can significantly enhance compound specificity and serve as a steric shield to protect chemically or enzymatically susceptible groups. In the context of this compound, the tert-butyl group occupies the meta position relative to the sulfonyl attachment point, providing both electronic and steric influences.

The metabolic fate of tert-butyl groups in pharmaceutical compounds has been extensively studied, revealing that these groups are frequently subject to oxidative metabolism by cytochrome P450 enzymes. This metabolic transformation can lead to the formation of active metabolites, as observed with drugs such as ombitasvir, nelfinavir, and dasabuvir. The oxidation typically occurs through hydroxylation at the tert-butyl position, followed by further oxidative transformations that can result in complex metabolite profiles.

Methoxy groups represent another crucial structural element in medicinal chemistry, often employed to modulate physicochemical properties and biological activity. The electron-donating nature of methoxy substituents can enhance the electron density of aromatic systems, potentially influencing interactions with biological targets. In the specific case of 4-methoxyphenyl systems, research has demonstrated significant anti-inflammatory activity, particularly when combined with other antioxidant moieties.

Table 2: Physicochemical Properties of Key Functional Groups

| Functional Group | Lipophilicity Contribution | Metabolic Stability | Electronic Effect | Common Biological Role |

|---|---|---|---|---|

| tert-Butyl | High (+2.3 logP) | Moderate (CYP substrate) | +I (electron-donating) | Steric shielding, potency enhancement |

| Methoxy | Moderate (+0.02 logP) | High | +M (mesomeric donating) | Membrane permeability, receptor binding |

| Sulfonyl | Low (-1.6 logP) | High | -I (electron-withdrawing) | Stability enhancement, toxicity reduction |

| Ethyl | Moderate (+0.5 logP) | Moderate | +I (weak donating) | Binding modulation |

The combination of tert-butyl and methoxy substituents in pharmaceutical compounds often results in synergistic effects that can significantly enhance biological activity. Studies on artificial antioxidants containing these functional groups have demonstrated potent anti-inflammatory activity through the inhibition of cyclooxygenase-2 and tumor necrosis factor-alpha expression. The molar ratios and positioning of these substituents can critically influence the overall activity profile, with optimal combinations showing enhanced efficacy compared to individual components.

Properties

IUPAC Name |

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-6-15-17-9-10-18(15)22(19,20)12-7-8-14(21-5)13(11-12)16(2,3)4/h7-11H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGGCUHWICHQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole typically involves multiple steps:

-

Formation of the Sulfonyl Chloride Intermediate:

- The starting material, 3-(tert-butyl)-4-methoxybenzenesulfonyl chloride, is prepared by reacting 3-(tert-butyl)-4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

-

Nucleophilic Substitution Reaction:

- The sulfonyl chloride intermediate is then reacted with 2-ethylimidazole in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to improve reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.

Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole has shown potential in various therapeutic applications:

- Antimicrobial Activity : This compound is being investigated for its ability to inhibit microbial growth, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : Its structural characteristics allow it to interact with inflammatory pathways, suggesting potential use in treating inflammatory diseases .

- Enzyme Inhibition : The sulfonyl group can interact with enzyme active sites, leading to inhibition or modulation of enzymatic activities. This property is crucial for drug design targeting specific enzymes involved in disease processes.

Chemical Research

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including:

- Oxidation and Reduction Reactions : The sulfonyl group can be oxidized to form sulfone derivatives or reduced to sulfide or thiol groups under controlled conditions.

- Substitution Reactions : The methoxy group can be replaced with other nucleophiles, enabling the creation of diverse derivatives tailored for specific applications.

Case Studies and Research Findings

Several studies have explored the applications of imidazole derivatives similar to this compound:

- Antitubercular Activity : Research demonstrated that certain imidazole derivatives exhibit significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new treatments for tuberculosis .

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that modifications in the imidazole structure can enhance anticancer activity .

- Mechanistic Studies : Investigations into the binding mechanisms of imidazoles with biological targets have revealed insights into their pharmacodynamics, indicating how structural variations influence efficacy against various diseases .

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent with antimicrobial and anti-inflammatory effects | Investigated for antibiotic properties |

| Organic Synthesis | Building block for complex molecules | Used in reactions leading to diverse derivatives |

| Enzyme Inhibition | Interaction with enzyme active sites | Modulation of enzymatic activity |

| Antitubercular Activity | Significant activity against Mycobacterium tuberculosis | Various studies showing efficacy |

| Anticancer Properties | Inhibition of cancer cell proliferation | Structural modifications enhancing activity |

Mechanism of Action

The mechanism of action of 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Variations in Sulfonyl-Imidazole Derivatives

| Compound Name | Key Substituents | Structural Features |

|---|---|---|

| 1-((3-(tert-Butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole (Target) | 3-(tert-Butyl)-4-methoxy phenylsulfonyl; 2-ethyl imidazole | Steric bulk (tert-butyl), electron-donating methoxy, moderate lipophilicity |

| 1-(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl-2-ethyl-4-methyl-1H-imidazole | 2-Ethoxy-5-isopropyl-4-methyl phenylsulfonyl; 2-ethyl, 4-methyl imidazole | Increased lipophilicity (isopropyl, methyl), ether linkage |

| 1-(2,4,6-Triisopropylphenylsulfonyl)-1H-imidazole | 2,4,6-Triisopropylphenylsulfonyl; no substituents on imidazole | Extreme steric hindrance, high lipophilicity |

| 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole | Benzenesulfonyl; 3,4-dichlorophenyl thioether; dihydroimidazole core | Electron-withdrawing Cl substituents, reduced aromaticity in imidazole |

| 2-(3-Fluorophenyl)-1-[1-(substituted-phenyl)-1H-triazol-4-yl-methyl]-1H-benzimidazole | Fluorophenyl; triazole-linked benzimidazole | Fluorine-induced polarity, triazole for hydrogen bonding |

Key Observations :

- Steric Effects : The target compound’s tert-butyl group provides intermediate steric hindrance compared to the highly hindered 2,4,6-triisopropylphenyl analogue .

- Lipophilicity : The target compound’s logP is likely lower than derivatives with isopropyl or triisopropyl groups but higher than those with polar substituents like fluorophenyl .

Biological Activity

1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole (CAS Number: 898645-04-0) is a sulfonamide derivative with potential therapeutic applications. This compound features a sulfonyl group attached to an imidazole ring, which is significant in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

The molecular formula of this compound is C16H22N2O3S, with a molecular weight of 342.43 g/mol. The presence of tert-butyl and methoxy groups enhances its lipophilicity, facilitating interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H22N2O3S |

| Molecular Weight | 342.43 g/mol |

| CAS Number | 898645-04-0 |

| LogP | 2.89 |

The biological activity of this compound primarily involves its interaction with various biological targets, particularly enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues at enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. The imidazole ring may engage in hydrogen bonding and π–π interactions, enhancing binding affinity and specificity.

Cytotoxicity

Recent studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. For instance, compounds related to this structure have shown significant cytotoxic effects, with IC50 values indicating their potency against different cancer types.

These findings suggest that the compound may possess antitumor properties, warranting further investigation into its mechanisms and potential clinical applications.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been a focus of research. The sulfonamide class is known for its ability to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation.

Case Studies

Several studies have highlighted the biological implications of similar compounds:

- Antitumor Activity : A study demonstrated that related imidazole derivatives exhibited significant growth inhibition in various cancer cell lines, indicating that structural modifications can enhance their efficacy against tumors .

- Enzymatic Interaction : Research has shown that compounds with similar structural motifs effectively inhibit enzymes like cyclooxygenase (COX) and carbonic anhydrase, leading to anti-inflammatory and analgesic effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole?

- Methodological Answer : The synthesis involves sulfonylation of the imidazole core. A general protocol includes:

- Reacting 2-ethyl-1H-imidazole with sodium hydride (NaH) in anhydrous THF at 0°C, followed by addition of 3-(tert-butyl)-4-methoxybenzenesulfonyl chloride.

- Stirring overnight, quenching with saturated NaHCO₃, and purifying via flash chromatography (hexane:ethyl acetate) to yield the product .

- Key factors: Control of reaction temperature (<5°C during sulfonylation) and use of anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- IR Spectroscopy : Detect sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and imidazole C=N stretches at ~1600 cm⁻¹ .

- NMR : ¹H NMR should show singlet peaks for tert-butyl (δ ~1.3 ppm) and methoxy groups (δ ~3.8 ppm). Aromatic protons in the sulfonylphenyl ring appear as doublets (δ ~6.8–7.5 ppm) .

- HPLC : Use normal-phase HPLC (e.g., tR ~5–10 minutes) to confirm purity (>95%) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent sulfonyl group hydrolysis.

- Avoid prolonged exposure to light, as the methoxy group may undergo photodegradation .

- Conduct stability assays using accelerated degradation studies (e.g., 40°C/75% RH for 14 days) to identify decomposition pathways .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 40% vs. 60%) may arise from:

- Reagent stoichiometry : Excess sulfonyl chloride (1.2 eq.) improves conversion but requires careful quenching to minimize byproducts .

- Purification methods : Flash chromatography with gradient elution (hexane:ethyl acetate from 4:1 to 1:1) enhances recovery compared to recrystallization .

- Moisture control : Trace water reduces yields by hydrolyzing sulfonyl chloride; use molecular sieves in THF .

Q. What strategies optimize regioselectivity during sulfonylation?

- Methodological Answer :

- Base selection : NaH (vs. K2CO3) ensures deprotonation of the imidazole N–H, directing sulfonylation to the 1-position .

- Steric effects : The tert-butyl group on the phenyl ring reduces steric hindrance at the sulfonylation site, favoring >90% regioselectivity .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to rationalize selectivity .

Q. How can the compound’s biological activity be evaluated in drug discovery?

- Methodological Answer :

- Target identification : Screen against enzymes with sulfonyl-binding pockets (e.g., carbonic anhydrase or indoleamine 2,3-dioxygenase) using fluorescence-based assays .

- SAR studies : Modify the ethyl group (C2) and tert-butyl/methoxy substituents to assess impact on IC50 values .

- Molecular docking : Use AutoDock Vina to simulate binding poses with protein targets (e.g., PDB ID: 2E2P) .

Q. What crystallographic methods confirm the compound’s 3D structure?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethyl acetate/hexane.

- Key parameters: Monoclinic space group (e.g., P2₁/c), with unit cell dimensions (a = 11.7 Å, b = 20.2 Å, c = 9.5 Å) and β angle ~99.7° .

- Data refinement : Use SHELXL-97 to achieve R-factor <0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.